
氧代-(2-氧代-四氢呋喃-3-基)-乙酸乙酯
描述
The compound "Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester" is a chemical entity with potential relevance in various synthetic and analytical chemistry applications. Its significance lies in its structure and reactivity, which can be utilized in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of related furan-2-acetic esters has been achieved through methods such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation of (Z)-2-en-4-yn-1-ols, which provides a direct route to these esters under specific conditions (Gabriele et al., 1997)(Gabriele et al., 1997). This method demonstrates the synthetic versatility and the potential for generating complex molecules from simpler precursors.
Molecular Structure Analysis
The structure of related compounds, such as ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, reveals significant insights into the reactivity and potential chemical transformations of the "Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester" (Gioiello et al., 2011)(Gioiello et al., 2011). Understanding the molecular structure is crucial for synthesizing targeted molecules and predicting chemical behavior.
Chemical Reactions and Properties
The chemical reactions involving related furan derivatives highlight the reactivity of the furan ring and the potential for functionalization. For example, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation showcases the reactivity of furan derivatives (Gabriele et al., 2012)(Gabriele et al., 2012).
科学研究应用
合成应用和化学研究
噻唑烷-4-酮和席夫碱的设计与合成:Čačić 等人(2009 年)的研究涉及从与查询化合物在结构上相关的化合物开始合成噻唑烷-4-酮和席夫碱。这些合成是研究具有潜在抗菌活性的化合物的一部分,突出了此类酯在生成具有生物活性的分子中的作用 Čačić 等人,2009。
立体化学研究:El-Samahy(2005 年)关于甲乙基酮亲核加成到与查询化合物相关的酯上的工作揭示了此类反应的立体化学结果。这项研究有助于理解反应机理和复杂分子的合成 El-Samahy,2005。
抗菌和抗真菌潜力:Vinayagam 等人(2017 年)合成了作为脂氧合酶抑制剂的取代呋喃,展示了相关化合物在开发具有显着生物活性的抑制剂中的应用。分子对接研究补充了这些发现,为酶抑制剂的设计提供了基础 Vinayagam 等人,2017。
量子化学研究:Bouklah 等人(2012 年)使用量子化学计算探索了吡咯烷酮和相关化合物的分子性质,强调了此类研究在理解与其反应性和潜在应用相关的电子性质方面的重要性 Bouklah 等人,2012。
对映选择性微生物还原:Patel 等人(2002 年)对相关酯的微生物酶对映选择性还原的研究强调了生物催化在为药物应用生产手性中间体的潜力,证明了这些化合物在合成策略中的多功能性 Patel 等人,2002。
作用机制
属性
IUPAC Name |
ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-2-12-8(11)6(9)5-3-4-13-7(5)10/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLUTQBSGFTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42564-36-3 | |
| Record name | ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



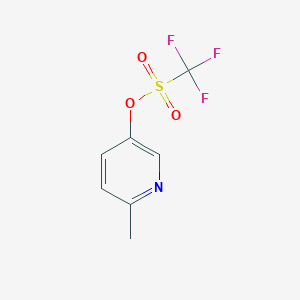
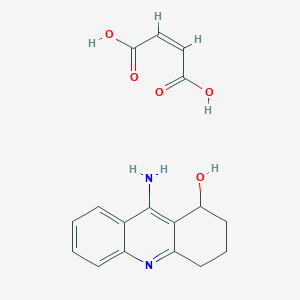

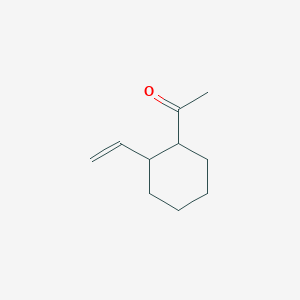
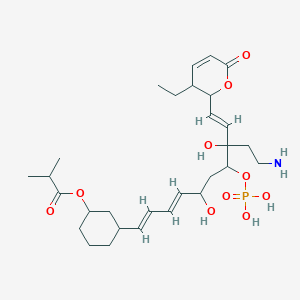
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)

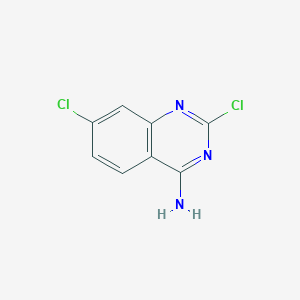
![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)
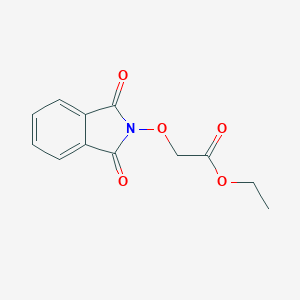

![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)